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molecular formula C8H5BrFN3 B8454740 1-(2-Bromo-5-fluorophenyl)-1H-1,2,3-triazole

1-(2-Bromo-5-fluorophenyl)-1H-1,2,3-triazole

Cat. No. B8454740
M. Wt: 242.05 g/mol
InChI Key: DHUOUCZMKREPGE-UHFFFAOYSA-N
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Patent
US07419969B2

Procedure details

1-(2-Bromo-5-fluorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole (0.80 g, 2.55 mmol) was dissolved in tetrahydrofuran (10 mL) and tetrabutylammonium fluoride (2.8 mL, 2.80 mmol, 1.0 M in tetrahydrofuran) was added dropwise and the reaction mixture was stirred at 25° C. for 4 h. The resulting mixture was concentrated in vacuo and the residue was purified with a Biotage system on silica gel with hexanes:ethyl acetate (8:2 to 7:3) gradient as the eluent to afford the title compound as a white solid (0.36 g, 58% yield): 1H NMR (400 MHz, CDCl3) δ ppm: 8.06 (1 H, d, J=1.0 Hz), 7.90 (1 H, d, J=1.3 Hz), 7.76 (1 H, dd, J=8.8, 5.3 Hz), 7.39 (1 H, dd, J=8.3, 2.8 Hz), 7.19 (1 H, ddd, J=8.9, 7.5, 3.0 Hz), LCMS (+ESI, M+H+) m/z 242/244.
Name
1-(2-Bromo-5-fluorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N:9]1[CH:13]=[C:12]([Si](C)(C)C)[N:11]=[N:10]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N:9]1[CH:13]=[CH:12][N:11]=[N:10]1 |f:1.2|

Inputs

Step One
Name
1-(2-Bromo-5-fluorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole
Quantity
0.8 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)N1N=NC(=C1)[Si](C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified with a Biotage system on silica gel with hexanes:ethyl acetate (8:2 to 7:3) gradient as the eluent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)N1N=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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